molecular formula C37H61NO12 B058578 Cirramycin F2 CAS No. 120851-46-9

Cirramycin F2

Cat. No. B058578
CAS RN: 120851-46-9
M. Wt: 711.9 g/mol
InChI Key: SAOQQRXVSNNARU-HXDONHASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cirramycin F2 is a natural antibiotic that is produced by Streptomyces sp. The compound is a member of the macrolide class of antibiotics and has been shown to have potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In recent years, there has been a growing interest in the potential applications of Cirramycin F2 in scientific research.

Scientific Research Applications

  • Antibacterial Activity : Cirramycin F2, along with Cirramycin F1, was isolated from a mutant strain of Streptomyces cirratus and has demonstrated activity against Gram-positive bacteria. Both F1 and F2 involve modifications of a neutral sugar in their structures. Cirramycin F2 contains L-amicetose, distinguishing it from F1 which contains L-rhodinose. These compounds are less active than Cirramycin A1, another compound in the same family (Sawada et al., 1989).

  • Structural Elucidation : Detailed studies on Cirramycin A1, a related compound, provided insights into the structure and composition of these antibiotics. Cirramycin A1 was found to contain mycaminose, a basic sugar, but lacks a neutral sugar in its molecule. This research is foundational for understanding the structure-function relationship of Cirramycin F2 as well (Koshiyama et al., 1969).

  • Comparison with Other Antibiotics : While not directly focusing on Cirramycin F2, studies on related antibiotics like Fosfomycin provide context on how Cirramycin F2 fits within the broader spectrum of macrolide antibiotics. These studies highlight the need for diverse antibiotic mechanisms to combat resistant bacterial strains and the role of antibiotics like Cirramycin F2 in this landscape (Popovic et al., 2010).

properties

CAS RN

120851-46-9

Product Name

Cirramycin F2

Molecular Formula

C37H61NO12

Molecular Weight

711.9 g/mol

IUPAC Name

2-[(14E)-9-[4-(dimethylamino)-3-hydroxy-5-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl]acetaldehyde

InChI

InChI=1S/C37H61NO12/c1-10-28-21(4)35-37(7,50-35)15-13-25(40)19(2)17-24(14-16-39)33(20(3)27(42)18-29(43)47-28)49-36-32(44)31(38(8)9)34(23(6)46-36)48-30-12-11-26(41)22(5)45-30/h13,15-16,19-24,26-28,30-36,41-42,44H,10-12,14,17-18H2,1-9H3/b15-13+/t19?,20?,21?,22-,23?,24?,26+,27?,28?,30+,31?,32?,33?,34?,35?,36?,37?/m0/s1

InChI Key

SAOQQRXVSNNARU-HXDONHASSA-N

Isomeric SMILES

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)O[C@@H]4CC[C@H]([C@@H](O4)C)O)N(C)C)O)CC=O)C)C)C

SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)O)CC=O)C)C)C

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(C(C(O3)C)OC4CCC(C(O4)C)O)N(C)C)O)CC=O)C)C)C

synonyms

cirramycin F-2
cirramycin F2

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cirramycin F2
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Cirramycin F2
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Cirramycin F2
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Cirramycin F2

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